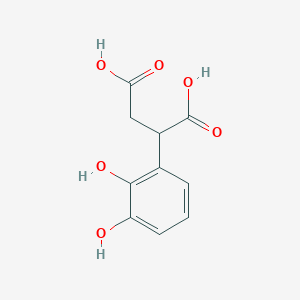
2-(2,3-Dihydroxyphenyl)butanedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,3-Dihydroxyphenyl)butanedioic acid is an organic compound with the molecular formula C10H10O6 It is characterized by the presence of two hydroxyl groups attached to a phenyl ring and a butanedioic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Dihydroxyphenyl)butanedioic acid can be achieved through several synthetic routes. One common method involves the reaction of 2,3-dihydroxybenzaldehyde with malonic acid in the presence of a base, such as sodium hydroxide, followed by acidification to yield the desired product. The reaction conditions typically include:
Reactants: 2,3-dihydroxybenzaldehyde, malonic acid
Base: Sodium hydroxide
Solvent: Ethanol or water
Temperature: Room temperature to reflux
Acidification: Hydrochloric acid or sulfuric acid
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve higher yields and purity. The use of catalysts and advanced purification techniques, such as crystallization and chromatography, can further enhance the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,3-Dihydroxyphenyl)butanedioic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or carboxylic acids.
Reduction: The carbonyl groups in the butanedioic acid moiety can be reduced to alcohols.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Alkyl halides, acyl chlorides
Major Products
Oxidation: Quinones, carboxylic acids
Reduction: Alcohols
Substitution: Ethers, esters
Applications De Recherche Scientifique
2-(2,3-Dihydroxyphenyl)butanedioic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential antioxidant and anti-inflammatory properties.
Medicine: Studied for its potential therapeutic effects in treating various diseases, including cancer and cardiovascular disorders.
Industry: Utilized in the production of specialty chemicals, dyes, and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-(2,3-Dihydroxyphenyl)butanedioic acid involves its interaction with specific molecular targets and pathways. The hydroxyl groups can act as antioxidants, scavenging free radicals and reducing oxidative stress. Additionally, the compound may inhibit certain enzymes and signaling pathways involved in inflammation and cell proliferation, contributing to its potential therapeutic effects.
Comparaison Avec Des Composés Similaires
2-(2,3-Dihydroxyphenyl)butanedioic acid can be compared with other similar compounds, such as:
2,3-Dihydroxybenzoic acid: Similar in structure but lacks the butanedioic acid moiety.
2,3-Dihydroxybutanedioic acid: Similar in structure but lacks the phenyl ring.
2,3-Dihydroxycinnamic acid: Contains a phenyl ring and hydroxyl groups but has a different side chain.
Propriétés
Numéro CAS |
138771-51-4 |
|---|---|
Formule moléculaire |
C10H10O6 |
Poids moléculaire |
226.18 g/mol |
Nom IUPAC |
2-(2,3-dihydroxyphenyl)butanedioic acid |
InChI |
InChI=1S/C10H10O6/c11-7-3-1-2-5(9(7)14)6(10(15)16)4-8(12)13/h1-3,6,11,14H,4H2,(H,12,13)(H,15,16) |
Clé InChI |
LRISEDXDFOSTNX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)O)O)C(CC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


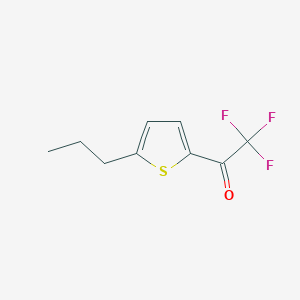


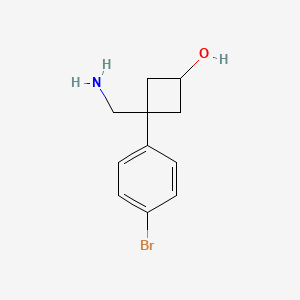

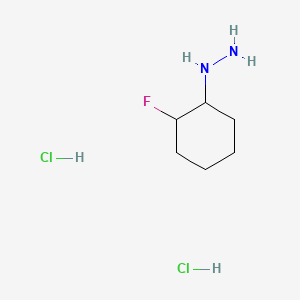
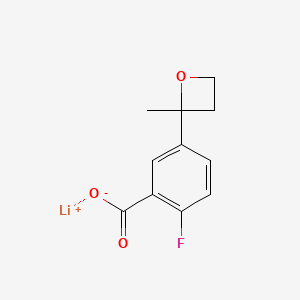

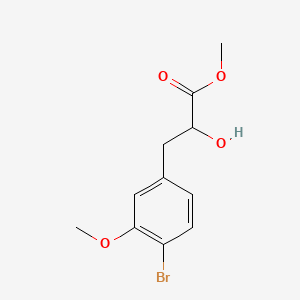
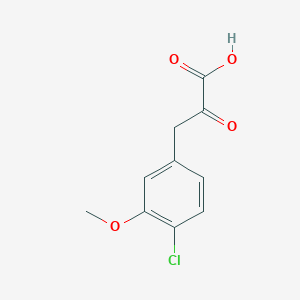
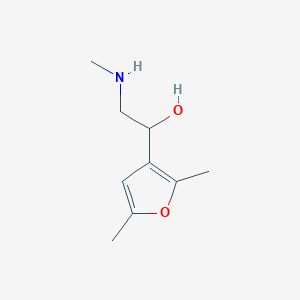
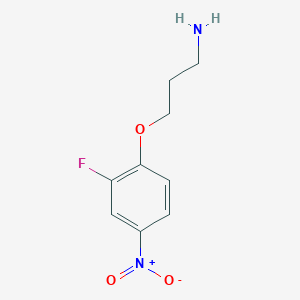
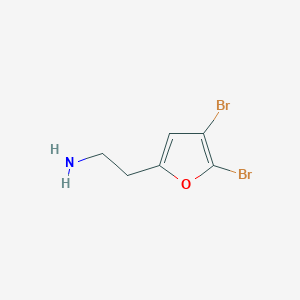
![2-Bromo-1-(2-oxabicyclo[2.1.1]hexan-4-yl)ethanone](/img/structure/B13590674.png)
